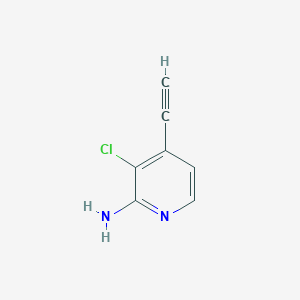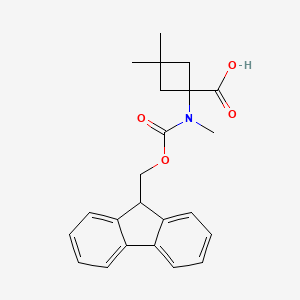
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3,3-dimethylcyclobutane ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The 3,3-dimethylcyclobutane ring is synthesized through various organic reactions, often involving cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is widely used in SPPS due to its stability and ease of removal .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with different protecting groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for biological studies.
Medicine:
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate linkage . The Fmoc group is then removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
- Fmoc-phenylalanine
- Fmoc-tyrosine
- Fmoc-valine
Uniqueness: Fmoc-3,3-dimethylcyclobutane-1-methylamino-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound in peptide synthesis.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,20(25)26)24(3)21(27)28-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) |
InChI Key |
PRKGTGPKJDMTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


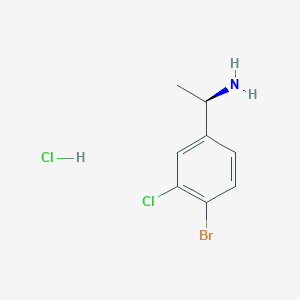
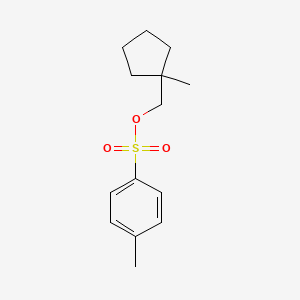
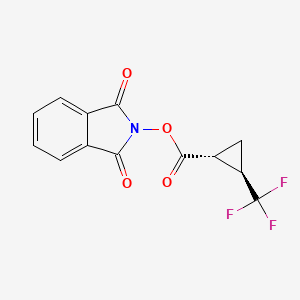
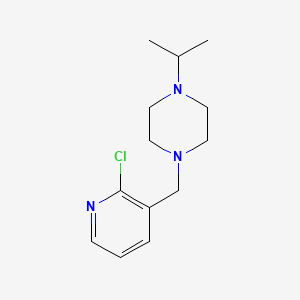


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

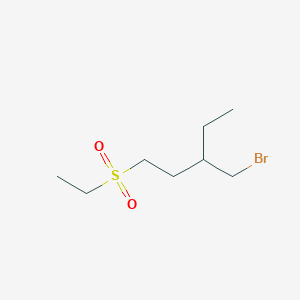

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)


